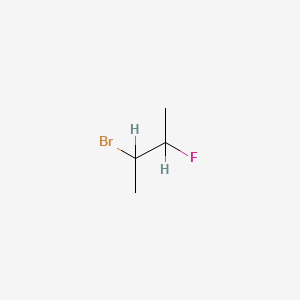
Butane, 2-bromo-3-fluoro-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2-bromo-3-fluoro-, (R*,R*)- is an organobromine compound with the molecular formula C₄H₈BrF. This compound is a stereoisomer of butane, featuring both bromine and fluorine substituents on the carbon chain. The presence of these halogens makes it a valuable compound in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-bromo-3-fluoro-, (R*,R*)- typically involves the halogenation of butane derivatives. One common method is the bromination of 3-fluorobutane using bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of Butane, 2-bromo-3-fluoro-, (R*,R*)- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced separation techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 2-bromo-3-fluoro-, (R*,R*)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxides, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium hydroxide or sodium ethoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Oxidized Products: Depending on the oxidizing agent, various oxidized products can be formed.
Aplicaciones Científicas De Investigación
Butane, 2-bromo-3-fluoro-, (R*,R*)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butane, 2-bromo-3-fluoro-, (R*,R*)- involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In elimination reactions, the compound loses a hydrogen and a halogen atom, forming an alkene. The specific pathways and molecular targets depend on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Butane, 2-bromo-3-fluoro-, (R,S)-**: Another stereoisomer with different spatial arrangement of atoms.
2-Bromobutane: Lacks the fluorine substituent, leading to different reactivity and applications.
3-Fluorobutane: Lacks the bromine substituent, affecting its chemical properties.
Uniqueness
Butane, 2-bromo-3-fluoro-, (R*,R*)- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
57302-15-5 |
|---|---|
Fórmula molecular |
C4H8BrF |
Peso molecular |
155.01 g/mol |
Nombre IUPAC |
2-bromo-3-fluorobutane |
InChI |
InChI=1S/C4H8BrF/c1-3(5)4(2)6/h3-4H,1-2H3 |
Clave InChI |
MVQSVOOVCVGPJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



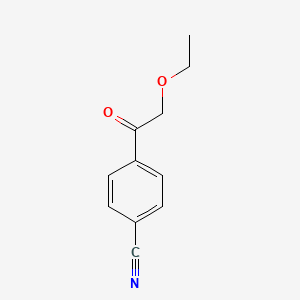
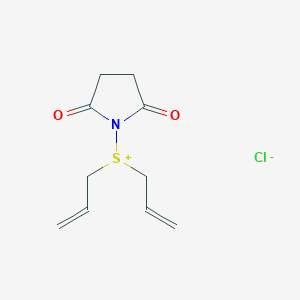
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
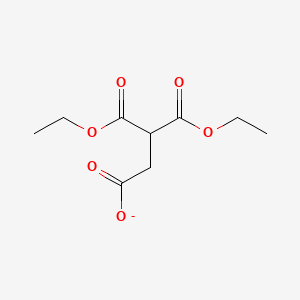
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
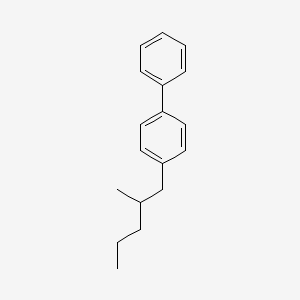
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
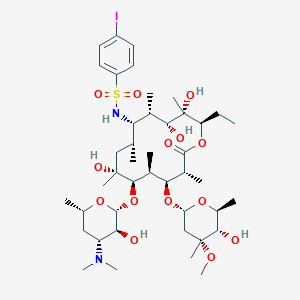
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
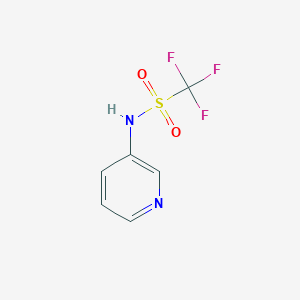
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
